7-[4,5-Dihydroxy-6-(hydroxymethyl)-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3-[4,5-dihydroxy-6-methyl-3-(3,4,5,6-tetrahydroxyoxan-2-yl)oxyoxan-2-yl]oxy-2-(4-hydroxyphenyl)-8-(3-methylbut-2-enyl)chromen-4-one is a natural product found in Vancouveria hexandra with data available.
Hexandraside C
CAS No.: 137218-01-0
Cat. No.: VC21361794
Molecular Formula: C43H56O24
Molecular Weight: 956.9 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 137218-01-0 |
---|---|
Molecular Formula | C43H56O24 |
Molecular Weight | 956.9 g/mol |
IUPAC Name | 7-[4,5-dihydroxy-6-(hydroxymethyl)-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3-[4,5-dihydroxy-6-methyl-3-(3,4,5,6-tetrahydroxyoxan-2-yl)oxyoxan-2-yl]oxy-2-(4-hydroxyphenyl)-8-(3-methylbut-2-enyl)chromen-4-one |
Standard InChI | InChI=1S/C43H56O24/c1-14(2)4-9-18-20(60-43-38(30(54)26(50)22(13-45)62-43)65-40-32(56)27(51)25(49)21(12-44)61-40)11-10-19-24(48)36(34(63-35(18)19)16-5-7-17(46)8-6-16)64-42-37(29(53)23(47)15(3)59-42)66-41-33(57)28(52)31(55)39(58)67-41/h4-8,10-11,15,21-23,25-33,37-47,49-58H,9,12-13H2,1-3H3 |
Standard InChI Key | OKXOYLXOYZRYCB-UHFFFAOYSA-N |
SMILES | CC1C(C(C(C(O1)OC2=C(OC3=C(C2=O)C=CC(=C3CC=C(C)C)OC4C(C(C(C(O4)CO)O)O)OC5C(C(C(C(O5)CO)O)O)O)C6=CC=C(C=C6)O)OC7C(C(C(C(O7)O)O)O)O)O)O |
Canonical SMILES | CC1C(C(C(C(O1)OC2=C(OC3=C(C2=O)C=CC(=C3CC=C(C)C)OC4C(C(C(C(O4)CO)O)O)OC5C(C(C(C(O5)CO)O)O)O)C6=CC=C(C=C6)O)OC7C(C(C(C(O7)O)O)O)O)O)O |
Introduction
Chemical Identity and Structure
Molecular Characteristics and Identification
Hexandraside C is formally identified by CAS Number 137218-01-0 and PubChem Compound ID 3083261 . The compound features a complex chemical structure reflected in its IUPAC name: 7-[4,5-dihydroxy-6-(hydroxymethyl)-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3-[4,5-dihydroxy-6-methyl-3-(3,4,5,6-tetrahydroxyoxan-2-yl)oxyoxan-2-yl]oxy-2-(4-hydroxyphenyl)-8-(3-methylbut-2-enyl)chromen-4-one. This extensively descriptive nomenclature reflects the compound's structural complexity, particularly with regard to its multiple sugar moieties attached to the flavonoid backbone.
The compound is also known by the synonym des-O-methyl-anhydroicaritin 3-O-xylopyranosyl(1-2)-rhamnopyranoside-7-O-glucopyranosyl(1-2)-glucopyranoside, which provides insight into its structural components and glycosylation pattern . For identification purposes, Hexandraside C has a Standard InChIKey of OKXOYLXOYZRYCB-UHFFFAOYSA-N, serving as a unique chemical identifier in databases and literature.
Structural Features
The core structure of Hexandraside C consists of a flavonoid backbone, specifically a chromen-4-one system with several key substituents that define its chemical properties and biological activities:
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A 2-(4-hydroxyphenyl) group at position 2 of the chromen-4-one core, which contributes to its antioxidant properties
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An 8-(3-methylbut-2-enyl) substituent (prenyl group), which enhances lipophilicity and potentially influences biological activity
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Complex glycosidic linkages, including:
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A 3-O-xylopyranosyl(1-2)-rhamnopyranoside moiety
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A 7-O-glucopyranosyl(1-2)-glucopyranoside moiety
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These structural elements, particularly the extensive glycosylation pattern, significantly influence the compound's physicochemical properties, including solubility, stability, and biological interactions. The prenyl group is a characteristic feature found in many bioactive flavonoids from the Epimedium genus and often contributes to enhanced membrane permeability and target binding.
Natural Sources and Extraction Methods
Botanical Origins
Hexandraside C occurs naturally in plants belonging to the Berberidaceae family, particularly in species of the genus Epimedium, commonly known as Horny Goat Weed or Yin Yang Huo in traditional Chinese medicine . As indicated by its name, the compound was also identified in Vancouveria hexandra, reflecting one of its original sources of isolation.
Epimedium species are particularly rich sources of flavonoid glycosides, with Hexandraside C being one among many bioactive compounds isolated from these plants. The genus comprises more than 50 species, predominantly native to China, Japan, and other parts of Asia. These plants have been utilized in traditional medicine systems for centuries, particularly in treating conditions related to kidney and reproductive functions.
Extraction and Isolation Techniques
The extraction and isolation of Hexandraside C from plant material involve sophisticated techniques designed to efficiently separate and concentrate this complex compound. Research has demonstrated that Pressurized Liquid Extraction (PLE) provides an effective method for extracting flavonoids, including Hexandraside C, from Epimedium species .
PLE offers significant advantages over conventional extraction methods by utilizing elevated temperatures and pressures to enhance extraction efficiency while minimizing processing time and solvent consumption. Following extraction, High-Performance Liquid Chromatography (HPLC) represents the primary analytical technique for isolating and quantifying Hexandraside C from the complex mixture of plant constituents .
A validated HPLC method for analyzing Hexandraside C typically employs a Zorbax SB-C18 analytical column (250 mm × 4.6 mm I.D., 5 μm) with gradient elution using water and acetonitrile as mobile phases. Detection is commonly achieved using a diode-array detector at 270 nm, corresponding to an absorption maximum for flavonoid compounds .
Chemical Properties and Data Tables
Physical and Chemical Properties
Hexandraside C exhibits chemical properties characteristic of heavily glycosylated flavonoids. The following table summarizes the key chemical and physical properties of this compound:
Property | Value |
---|---|
CAS Number | 137218-01-0 |
Molecular Formula | C43H56O24 |
Molecular Weight | 956.9 g/mol |
Physical State | Typically isolated as an amorphous powder |
Solubility | Soluble in polar solvents like methanol and water-alcohol mixtures; limited solubility in non-polar solvents |
UV Absorption | Maximum absorbance around 270 nm |
Structure Type | Flavonoid glycoside |
Glycosylation Pattern | 3-O-xylopyranosyl(1-2)-rhamnopyranoside-7-O-glucopyranosyl(1-2)-glucopyranoside |
Identification Parameters
For analytical purposes, Hexandraside C can be identified using several spectroscopic and chromatographic parameters:
Identification Method | Parameter |
---|---|
HPLC | Retention time on Zorbax SB-C18 column with water-acetonitrile gradient |
UV Spectroscopy | Characteristic absorption maxima around 270 nm |
Mass Spectrometry | Molecular ion peak at m/z 957 [M+H]+ |
NMR Spectroscopy | Characteristic signals for flavonoid core and sugar moieties |
PubChem Compound ID | 3083261 |
Standard InChIKey | OKXOYLXOYZRYCB-UHFFFAOYSA-N |
These identification parameters are crucial for confirming the presence and purity of Hexandraside C in research and analytical contexts, providing reliable methods for distinguishing this compound from related flavonoid glycosides.
Biological Activities and Pharmacological Properties
Antioxidant and Anti-inflammatory Effects
Hexandraside C demonstrates significant antioxidant and anti-inflammatory properties, which are characteristic of many flavonoid compounds. Its antioxidant activity stems from its ability to scavenge reactive oxygen species (ROS) and potentially enhance endogenous antioxidant defense systems. The multiple hydroxyl groups present in its structure, particularly in the flavonoid core and sugar moieties, contribute to its electron-donating capacity and free radical scavenging potential.
The anti-inflammatory effects of Hexandraside C are attributed to its ability to modulate various signaling pathways involved in inflammation. These may include inhibition of pro-inflammatory cytokine production, suppression of inflammatory enzyme activities (such as cyclooxygenases and lipoxygenases), and modulation of transcription factors involved in inflammatory responses (such as NF-κB). These mechanisms contribute to the compound's potential utility in addressing inflammation-related conditions.
Cellular Signaling and Apoptosis Modulation
Research indicates that Hexandraside C may influence cellular signaling pathways involved in apoptosis (programmed cell death). This biological activity has implications for potential applications in conditions where apoptotic processes are dysregulated, such as cancer and neurodegenerative disorders.
By modulating cellular apoptosis pathways, Hexandraside C might contribute to restoring normal cellular homeostasis in pathological conditions where either excessive apoptosis (leading to tissue degeneration) or insufficient apoptosis (allowing abnormal cell proliferation) occurs. The molecular mechanisms underlying these effects likely involve interactions with key proteins in apoptotic signaling cascades, though specific targets require further elucidation through dedicated research.
Analytical Methods for Detection and Quantification
HPLC Analysis Techniques
High-Performance Liquid Chromatography (HPLC) represents the primary analytical technique for the detection and quantification of Hexandraside C in plant extracts and potentially in biological samples. A validated HPLC method has been developed for the simultaneous determination of 15 flavonoids, including Hexandraside C, from Epimedium species .
This analytical method typically employs:
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Column: Zorbax SB-C18 analytical column (250 mm × 4.6 mm I.D., 5 μm)
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Mobile Phase: Gradient elution with water and acetonitrile
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Detection: Diode-array detection at 270 nm
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Performance Parameters:
These analytical parameters indicate the high sensitivity, precision, and accuracy of the method for Hexandraside C determination, making it suitable for research applications requiring reliable quantification of this compound.
Integrated Extraction-Analysis Approaches
An integrated approach combining Pressurized Liquid Extraction (PLE) with HPLC analysis has been developed for the efficient extraction and determination of flavonoids, including Hexandraside C, from Epimedium species . This combined methodology enhances both the extraction efficiency and analytical precision.
The PLE component optimizes the extraction of target compounds under controlled conditions of temperature and pressure, which significantly improves the recovery of flavonoid glycosides from plant matrices. When coupled with HPLC analysis, this approach provides a comprehensive workflow for the identification and quantification of Hexandraside C and related compounds.
This integrated PLE-HPLC methodology has demonstrated excellent analytical performance characteristics, making it suitable for phytochemical research, quality control of medicinal plants, and potentially for pharmacokinetic studies involving Hexandraside C.
Related Compounds in the Hexandraside Family
Hexandraside A
Hexandraside A (CAS No. 128988-53-4) represents another important member of the Hexandraside family of flavonoid glycosides. With a molecular formula of C39H50O20 and molecular weight of 838.8 g/mol, it shares structural similarities with Hexandraside C but exhibits distinct glycosylation patterns.
The chemical structure of Hexandraside A features a flavonoid backbone with attached sugar moieties, characterized by the IUPAC name 3-[(2S,3R,4R,5S,6S)-3,5-dihydroxy-6-methyl-4-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-2-(4-methoxyphenyl)-8-(3-methylbut-2-enyl)-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one.
Hexandraside A is also known by the synonym anhydroicaritin 3-galactosyl(1-3)rhamnoside-7-glucoside. Like Hexandraside C, it demonstrates various biological activities, including potential antioxidant, anti-inflammatory, and antimicrobial properties. The comparative study of Hexandraside A and C provides valuable insights into structure-activity relationships within this class of compounds.
Other Hexandraside Compounds
In addition to Hexandrasides A and C, other related compounds have been identified in Epimedium species, including Hexandraside E and Hexandraside F . These compounds belong to the same structural family of prenylated flavonoid glycosides and often co-occur in the same plant sources.
The various Hexandraside compounds share a common structural theme—a flavonoid backbone with prenylation and different patterns of glycosylation—but exhibit subtle structural differences that may influence their respective biological activities and pharmacokinetic properties. Comparative analysis of these related compounds provides valuable information for understanding structure-function relationships and for potential drug development efforts based on this class of natural products.
Research Applications and Future Perspectives
Challenges in Research and Development
Despite its promising biological activities, research and development involving Hexandraside C face several challenges:
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Structural complexity, which complicates chemical synthesis and structure-activity relationship studies
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Limited natural abundance, requiring efficient extraction and purification methods
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Potential bioavailability limitations due to its large molecular size and multiple hydroxyl groups
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Need for comprehensive pharmacokinetic and toxicological evaluations
Addressing these challenges requires interdisciplinary approaches combining natural product chemistry, medicinal chemistry, pharmacology, and pharmaceutical technology.
Future Research Directions
Future research on Hexandraside C might productively focus on several key areas:
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Detailed mechanistic studies to elucidate specific molecular targets and signaling pathways
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Structure-activity relationship studies to identify essential structural features for biological activity
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Development of semi-synthetic derivatives with improved pharmacokinetic properties
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Evaluation of potential synergistic effects with other bioactive compounds
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Clinical investigations for specific therapeutic applications supported by preclinical evidence
Such research endeavors could significantly advance our understanding of this complex natural product and potentially lead to novel therapeutic agents based on the Hexandraside structural scaffold.
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